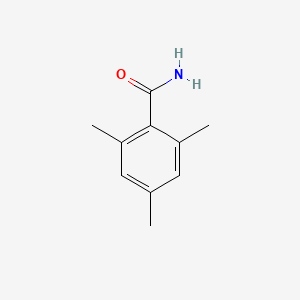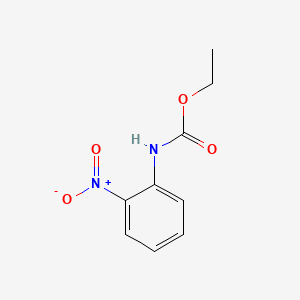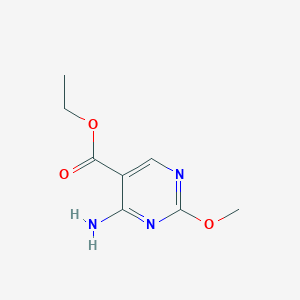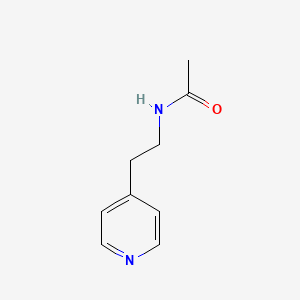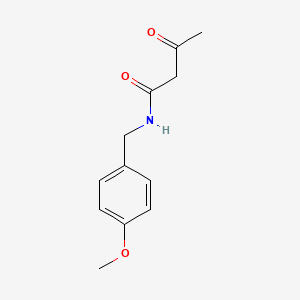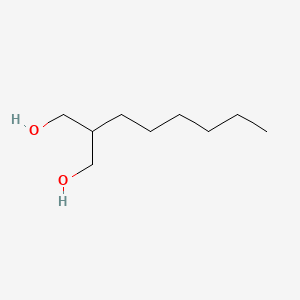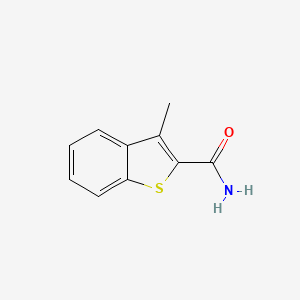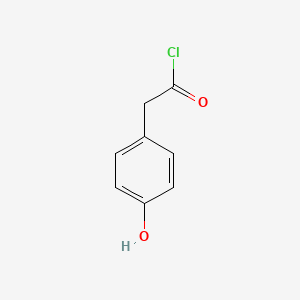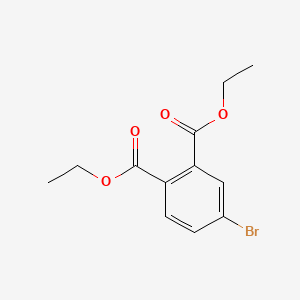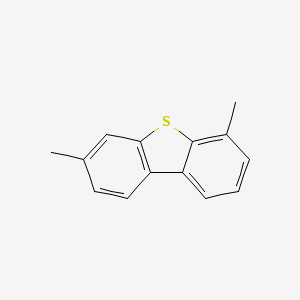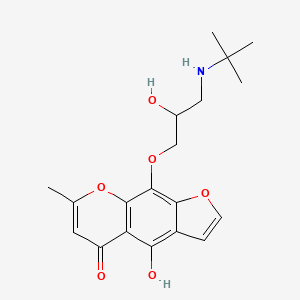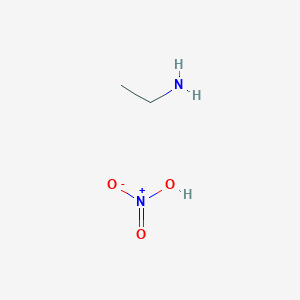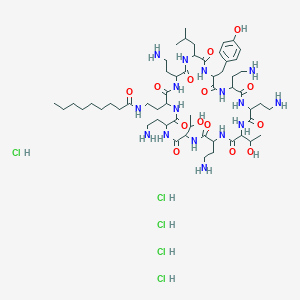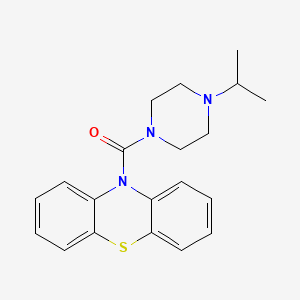
Sopitazine
説明
Sopitazine is a chemical compound that belongs to the class of phenylpiperazine derivatives. It has been studied for its potential use as a treatment for various neurological disorders, including anxiety and depression.
科学的研究の応用
Comparative Effectiveness in Pain Management
Sopitazine, as part of the analgesic category, has been studied for its effectiveness in managing acute pain, particularly in prehospital settings. Research comparing the effectiveness of various analgesics, including opioids, nonsteroidal anti-inflammatory drugs (NSAIDs), and ketamine, has provided insights into their comparative benefits and risks. Sopitazine's role in this spectrum is crucial for understanding its potential applications in pain management (Sobieraj et al., 2019).
Role in Drug Interactions
The interaction of Sopitazine with other drugs is a vital area of research. Understanding how Sopitazine interacts with other medications, particularly those used in chemotherapy, is critical for optimizing patient care and treatment outcomes. Studies have explored these interactions, highlighting the importance of considering Sopitazine in the context of multi-drug regimens (Patel et al., 2017).
Toxicity and Safety Profile
Investigating the toxicity and safety profile of Sopitazine is essential for its clinical use. Comparative studies of various tranquilizing drugs, including phenothiazine derivatives, have provided valuable insights into their therapeutic effectiveness and safety. Such research is vital for informing clinical decisions regarding the use of Sopitazine in different patient populations (Bennett & Kooi, 1961).
Application in Predictive Models for Drug Safety
The use of Sopitazine in predictive models for drug safety is an innovative application in scientific research. By assessing the potential hematotoxicity of xenobiotics and their effects on granulocyte-macrophages, researchers can predict the human maximum tolerated dose (MTD) of drugs like Sopitazine, enhancing our understanding of its safety profile (Pessina et al., 2003).
Photochromic Efficiency and Applications
Research into the photochromic efficiency of Sopitazine derivatives has opened new avenues for its application in fields such as anti-counterfeiting printing and molecular electronics. Studies exploring the dispersion of Sopitazine derivatives in substrates like polystyrene acrylic latex emulsion demonstrate the potential of these compounds beyond traditional medical uses (Sun et al., 2013).
Impact on Seizure Activity
The effectiveness of Sopitazine in modulating seizure activity, especially in the context of exposure to nerve agents, is a critical area of research. Studies have explored the role of various anticonvulsants, including Sopitazine, in managing seizures induced by agents like soman, providing insights into its potential use in neurology and emergency medicine (Shih et al., 1999).
特性
IUPAC Name |
phenothiazin-10-yl-(4-propan-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-15(2)21-11-13-22(14-12-21)20(24)23-16-7-3-5-9-18(16)25-19-10-6-4-8-17(19)23/h3-10,15H,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIKOVSHPFMKAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80946174 | |
| Record name | (10H-Phenothiazin-10-yl)[4-(propan-2-yl)piperazin-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80946174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sopitazine | |
CAS RN |
23492-69-5 | |
| Record name | Sopitazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023492695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (10H-Phenothiazin-10-yl)[4-(propan-2-yl)piperazin-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80946174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SOPITAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI0U3D4X3M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



